molecular formula C5H8N4O2 B596501 3-(~2~H_2_)-1H-1,2,4-Triazol-1-yl(~15~N)alanine CAS No. 1219176-41-6

3-(~2~H_2_)-1H-1,2,4-Triazol-1-yl(~15~N)alanine

Cat. No. B596501
M. Wt: 159.15
InChI Key: XVWFTOJHOHJIMQ-KEGBLKCBSA-N
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Description

The compound “3-(~2~H_2_)-1H-1,2,4-Triazol-1-yl(~15~N)alanine” is a deuterated and nitrogen-15 labeled form of alanine, an amino acid. The deuterium atoms (~2~H_2_) and nitrogen-15 (~15~N) are stable isotopes often used in scientific research for various purposes, including NMR spectroscopy .


Synthesis Analysis

The synthesis of deuterated isotopologues is relatively inexpensive . The preparation of proteins with enrichment of stable NMR-visible isotopes often involves residue-specific labeling and reverse labeling using Escherichia coli expression systems .


Molecular Structure Analysis

The molecular structure of this compound would be similar to that of alanine, but with two of the hydrogen atoms replaced by deuterium and one of the nitrogen atoms replaced by nitrogen-15. NMR spectroscopy can provide information about molecular structure, dynamics, interactions, and biological function at atomic resolution .


Chemical Reactions Analysis

The compound could participate in various chemical reactions similar to those of alanine. For example, it could be involved in the formation of proteins or peptides. The use of deuterium and nitrogen-15 labeling can facilitate the study of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be similar to those of alanine, but the presence of deuterium and nitrogen-15 may cause slight differences. For example, the presence of deuterium can result in an isotopic effect, which can influence reaction rates and other properties .

Scientific Research Applications

Novel Triazole Derivatives and Their Applications

Triazoles, including the specific type you are interested in, have been extensively studied for their broad range of biological activities, making them vital for drug development. The versatility of triazole derivatives comes from their structural variability, allowing for diverse biological functions. Research has highlighted their potential in treating inflammation, thrombosis, bacterial and viral infections, and even neglected diseases, demonstrating the triazoles' significance in pharmaceuticals. The synthesis of these derivatives often focuses on green chemistry principles, aiming for efficient, sustainable methods that could address new diseases and resistances (Ferreira et al., 2013)[https://consensus.app/papers/novel-1h123-2h123-1h124-4h124triazole-derivatives-patent-ferreira/994e2939caab570e8da9f97fd9073076/?utm_source=chatgpt].

Synthetic Routes for Triazoles

The synthetic approaches to 1,2,3-triazoles have been revolutionized by the development of copper-catalyzed azide-alkyne cycloaddition reactions, providing a straightforward method to access a variety of triazole derivatives. These compounds serve as key scaffolds in drug discovery, highlighting their importance in creating new therapeutic agents (Kaushik et al., 2019)[https://consensus.app/papers/routes-14disubstituted-123triazoles-review-kaushik/1f2827ee0ee55e34ba90f8becd3b7f67/?utm_source=chatgpt].

Amino-1,2,4-Triazoles in Organic Synthesis

Amino-1,2,4-triazoles are crucial raw materials in fine organic synthesis, used in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. Their versatility extends to the development of analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties, showcasing the broad applicability of triazole derivatives in various industrial sectors (Nazarov et al., 2021)[https://consensus.app/papers/amino124triazoles-material-fine-synthesis-industry-vn/e262ece230ba5341baf7a88263670790/?utm_source=chatgpt].

Eco-friendly Triazole Synthesis

Recent advances in triazole synthesis focus on eco-friendly methods, such as utilizing microwave irradiation and novel, easily recoverable catalysts. These methods offer benefits like shorter reaction times, easier work-ups, and higher yields, paving the way for the industrial synthesis of drugs and highlighting the environmental consideration in triazole derivative synthesis (de Souza et al., 2019)[https://consensus.app/papers/advances-triazole-synthesis-coppercatalyzed-souza/db8bbd91fe8a5c14b171669601013a24/?utm_source=chatgpt].

Future Directions

The use of deuterated and nitrogen-15 labeled compounds in scientific research is likely to continue and expand. These compounds are particularly useful in NMR spectroscopy and other techniques that require the ability to track individual atoms or groups of atoms . The development of low-cost methods for isotope-labeled standard preparations for quantitative analysis by LC-MS is an area of active research .

properties

IUPAC Name

2-(15N)azanyl-3-(3,5-dideuterio-1,2,4-triazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11)/i2D,3D,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWFTOJHOHJIMQ-KEGBLKCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=NN(C(=N1)[2H])CC(C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676170
Record name 3-(~2~H_2_)-1H-1,2,4-Triazol-1-yl(~15~N)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2

CAS RN

1219176-41-6
Record name 3-(~2~H_2_)-1H-1,2,4-Triazol-1-yl(~15~N)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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